molecular formula C14H14N2O2S B5686466 N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide

N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide

Cat. No. B5686466
M. Wt: 274.34 g/mol
InChI Key: AJEUHLVESVDFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide, also known as DTAF, is a fluorescent dye that has been extensively used in scientific research. It is a thiol-reactive compound that can be used to label proteins and peptides. DTAF has been used in various applications, including fluorescence microscopy, flow cytometry, and protein analysis.

Mechanism of Action

N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide is a thiol-reactive compound that reacts with the thiol groups of cysteine residues in proteins. The reaction between this compound and cysteine residues results in the formation of a covalent bond between the dye and the protein. This covalent bond is stable and allows for the labeling of proteins with this compound.
Biochemical and Physiological Effects:
This compound labeling of proteins does not have any significant biochemical or physiological effects on the proteins. The labeled proteins retain their biological activity and function. This compound labeling does not affect the structure or function of the proteins.

Advantages and Limitations for Lab Experiments

N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide has several advantages for lab experiments. It is a highly sensitive fluorescent dye that can be used to label proteins at low concentrations. This compound labeling is a simple and easy process that does not require any specialized equipment. This compound-labeled proteins can be easily detected and quantified using fluorescence microscopy or flow cytometry.
One limitation of this compound labeling is that it requires the presence of cysteine residues in the protein of interest. Proteins that do not have cysteine residues cannot be labeled with this compound. Another limitation is that this compound labeling can interfere with protein-protein interactions. The covalent bond between this compound and the protein can alter the protein's conformation and affect its interaction with other proteins.

Future Directions

For N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide research include the development of new labeling strategies, the use of this compound in live-cell imaging studies, and the development of new this compound analogs with improved properties.

Synthesis Methods

N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide can be synthesized by reacting 2,5-dimethylphenylamine with carbon disulfide and sodium hydroxide to form N-phenylthiourea. This compound is then reacted with furfurylamine to form this compound. The synthesis method has been described in detail in various research articles.

Scientific Research Applications

N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide has been extensively used in scientific research as a fluorescent probe. It has been used to label proteins and peptides for various applications, including fluorescence microscopy, flow cytometry, and protein analysis. This compound has been used to study protein-protein interactions, protein localization, and protein expression. It has also been used to study the structure and function of various proteins.

properties

IUPAC Name

N-[(2,5-dimethylphenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-9-5-6-10(2)11(8-9)15-14(19)16-13(17)12-4-3-7-18-12/h3-8H,1-2H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEUHLVESVDFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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